3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a methyl group at position 9 and a 4-methylpiperazinyl group at position 2. The thiazolidin-4-one moiety at position 3 is further modified with a (Z)-configured methoxybenzylidene group.
Key structural features influencing its physicochemical and biological behavior include:
Properties
Molecular Formula |
C26H27N5O3S2 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O3S2/c1-17-5-4-10-30-22(17)27-23(29-13-11-28(2)12-14-29)20(24(30)32)15-21-25(33)31(26(35)36-21)16-18-6-8-19(34-3)9-7-18/h4-10,15H,11-14,16H2,1-3H3/b21-15- |
InChI Key |
ZHAVWVJRIDUCEA-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCN(CC5)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCN(CC5)C |
Origin of Product |
United States |
Biological Activity
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential for biological activity. Its structure incorporates multiple functional groups, including a thiazolidinone moiety and a pyrido-pyrimidine framework, which are known for their pharmacological properties.
Structural Characteristics
The compound's structural components suggest various interactions with biological macromolecules, which may lead to diverse therapeutic effects. The presence of the thiazolidinone ring is particularly notable, as compounds in this class have demonstrated antimicrobial , antitumor , and anti-inflammatory activities.
While the exact mechanism of action for this specific compound has yet to be fully elucidated, similar compounds have been shown to interact with key molecular targets such as enzymes and receptors. The unique arrangement of functional groups in this compound may facilitate binding to these targets, modulating their activity and leading to biological effects.
Antimicrobial Activity
Research indicates that compounds related to the thiazolidinone and pyrido-pyrimidine structures exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolidinones showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 - 0.03 | 0.008 - 0.06 |
| E. coli | 0.20 | 0.30 |
| Staphylococcus aureus | 0.20 | 0.20 |
| Pseudomonas aeruginosa | >0.30 | >0.30 |
The most sensitive strain was Enterobacter cloacae, while E. coli exhibited more resistance .
Antifungal Activity
In addition to antibacterial effects, the compound's related structures have shown antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus .
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 - 0.06 |
| Aspergillus fumigatus | >0.06 |
Antitumor Activity
Compounds with similar structural motifs have also been evaluated for their antitumor potential. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and U87 MG (glioblastoma) with IC50 values in the low micromolar range .
Case Study 1: Antibacterial Properties
A study on thiazolidinone derivatives demonstrated that one specific compound exhibited an MIC of 0.004 mg/mL against Enterobacter cloacae, outperforming standard antibiotics by a factor of ten to fifty . This indicates a promising avenue for developing new antibacterial agents based on this structural framework.
Case Study 2: Antitumor Activity
In vitro studies on pyrido-pyrimidine derivatives revealed that modifications at specific positions significantly enhanced their antiproliferative activity against cancer cell lines. For instance, compounds with bulky substituents at the pyrimidine ring showed improved efficacy against human cancer cells compared to simpler analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrido/Pyrimidine Cores
The following compounds share structural homology with the target molecule, differing primarily in substituents on the thiazolidinone and piperazinyl groups:
*Calculated using ChemDraw.
Analogues with Pyrazolo-Pyrimidine Cores
Compounds from , such as 10a and 10b , feature pyrazolo[3,4-d]pyrimidin-4-one cores but lack the pyrido[1,2-a]pyrimidine system. Key differences include:
- 10a: Phenyl substituent on thiazolidinone; anti-inflammatory activity (IC₅₀ = 12 μM in COX-2 assay) .
- 10b : 4-Chlorophenyl substituent; improved ulcerogenicity profile compared to NSAIDs .
The target compound’s methoxybenzyl group may offer superior selectivity over these analogues due to reduced steric clash with hydrophobic binding pockets.
Thiazolidinone Derivatives with Azo Linkages
describes 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid derivatives (e.g., compound 50), which exhibit anti-microbial activity (MIC = 8–32 μg/mL against S. aureus). Unlike the target compound, these lack the pyrido-pyrimidine core but share the thioxo-thiazolidinone moiety. The absence of a fused pyridine ring in these derivatives correlates with reduced planarity and altered bioavailability .
Chromeno-Pyrimidine Hybrids
reports 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one, which features a chromeno-pyrimidine core. Computational studies indicate favorable drug-likeness (LogP = 2.1, TPSA = 75 Ų) and oral bioavailability (83%), outperforming the target compound in solubility (LogS = -3.2 vs. -5.1*) .
Preparation Methods
Substrate Preparation
-
Starting materials : 2-Halopyridine derivatives (e.g., 2-chloropyridine) and (Z)-3-amino-3-arylacrylate esters.
-
Reaction conditions :
-
Catalyst: CuI (10 mol%)
-
Solvent: DMF at 130°C
-
Time: 12–24 hours
-
-
Mechanism : The CuI catalyst facilitates Ullmann-type coupling, forming the C–N bond between the pyridine and acrylate moieties. Subsequent intramolecular amidation cyclizes the intermediate into the pyrido[1,2-a]pyrimidin-4-one core.
Functionalization at Position 2
Methylation at Position 9
-
Reagents : Methyl iodide (CHI) and NaH in THF.
-
Conditions : Room temperature, 6 hours.
-
Outcome : Selective methylation at the 9-position, confirmed by H NMR.
Synthesis of the Thiazolidin-4-One Moiety
The thiazolidin-4-one component is prepared via one-pot multi-component reactions (MCRs) .
Thiazolidin-4-One Formation
Stereochemical Control (Z-Isomer)
-
The Z-configuration of the exocyclic methylene group is achieved via ultrasound-assisted synthesis using DSDABCOC as a catalyst.
-
Key factor : Ultrasound irradiation reduces reaction time (1–2 hours) and enhances Z-selectivity (>90%).
Condensation of Pyrido-Pyrimidinone and Thiazolidinone Moieties
The final step involves Knoevenagel condensation to couple the two heterocycles.
Reaction Setup
Purification
Optimization and Challenges
Catalytic Efficiency
Stereoselectivity
Scalability
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves sequential condensation reactions to assemble the thiazolidinone and pyridopyrimidine moieties. Critical steps include:
- Formation of the thiazolidinone core : Achieved via cyclization of 4-methoxybenzyl-substituted thiourea intermediates under reflux in dimethyl sulfoxide (DMSO) or acetonitrile, with Lewis acid catalysts (e.g., ZnCl₂) to enhance yield .
- Introduction of the pyridopyrimidine system : A Knoevenagel condensation is used to link the thiazolidinone to the pyridopyrimidine scaffold, optimized at 60–80°C with catalytic piperidine .
- Final functionalization : The 4-methylpiperazine group is introduced via nucleophilic substitution, requiring anhydrous conditions and a tertiary amine base (e.g., triethylamine) .
Q. What are the primary biological targets explored for this compound?
Preliminary studies suggest interactions with:
- Kinases and GPCRs : The 4-methylpiperazine and thiazolidinone moieties may modulate ATP-binding pockets or allosteric sites .
- Oxidative stress pathways : The thiocarbonyl group exhibits radical scavenging potential, relevant in neurodegenerative or inflammatory models .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients (0.1% TFA) resolve impurities, targeting ≥95% purity .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Flow microreactors : Improve mixing and heat transfer for the Knoevenagel step, reducing side-product formation compared to batch reactors .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency for the piperazine substitution step .
- Solvent recycling : DMSO recovery via vacuum distillation reduces costs and environmental impact .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response profiling : Addresses variability in IC₅₀ values (e.g., discrepancies in kinase inhibition assays) by standardizing assay conditions (e.g., ATP concentration, pH) .
- Structural analogs : Compare activity of derivatives (e.g., benzodioxole or furylmethyl substitutions) to isolate the impact of the 4-methoxybenzyl group .
Q. How does the compound’s stereochemistry influence its mechanism of action?
- Molecular docking : The Z-configuration optimizes π-π stacking with tyrosine residues in kinase binding pockets, as shown in simulations using AutoDock Vina .
- Chiral HPLC : Separates enantiomers to test for differential activity in cell-based assays (e.g., apoptosis in HeLa cells) .
Q. What methodologies elucidate its pharmacokinetic (ADME) profile?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and identify cytochrome P450 isoforms involved .
- Caco-2 permeability : Assess intestinal absorption potential via transepithelial electrical resistance (TEER) measurements .
Q. How are structure-activity relationships (SAR) explored for this scaffold?
- Bioisosteric replacement : Swapping the 4-methoxybenzyl group with a 1,3-benzodioxole moiety (as in ) alters lipophilicity (logP) and target selectivity .
- Fragment-based design : Systematic removal of the pyridopyrimidine or piperazine groups identifies minimal pharmacophores for activity .
Q. What approaches mitigate toxicity concerns in preclinical studies?
- Ames test : Evaluates mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG channel binding assays : Measures inhibition via patch-clamp electrophysiology to assess cardiac risk .
Methodological Considerations
- Contradictory data resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
- Scalability challenges : Transition from batch to continuous flow synthesis reduces reaction times by 40% while maintaining >90% yield .
- Stability under storage : Lyophilization in amber vials under argon extends shelf life (>12 months at −20°C) compared to DMSO solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
